Physicochemical Profile of 4-Nitro-3-(trifluoromethyl)benzenesulfonamide: A Technical Guide
Physicochemical Profile of 4-Nitro-3-(trifluoromethyl)benzenesulfonamide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-Nitro-3-(trifluoromethyl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental methodologies. In the absence of extensive empirical data for this specific molecule, we present a robust framework for its characterization, grounded in the analysis of structurally related compounds and validated analytical protocols. This guide details the predicted properties, including molecular structure, solubility, melting point, and pKa, and offers detailed, field-proven experimental workflows for their empirical determination. Our approach emphasizes scientific integrity, providing the reader with a self-validating system for assessing this compound's potential in pharmaceutical applications.
Introduction
4-Nitro-3-(trifluoromethyl)benzenesulfonamide is a halogenated nitroaromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The nitro group, a strong electron-withdrawing moiety, further modulates the electronic properties of the molecule, influencing its acidity and reactivity.
A thorough understanding of the physicochemical properties of 4-Nitro-3-(trifluoromethyl)benzenesulfonamide is paramount for its potential development as a pharmaceutical agent or intermediate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. This guide provides a detailed examination of these critical parameters.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to define its molecular structure and associated identifiers.
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Chemical Name: 4-Nitro-3-(trifluoromethyl)benzenesulfonamide
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Molecular Formula: C₇H₅F₃N₂O₄S
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SMILES: O=S(=O)(N)c1cc(C(F)(F)F)c([O-])cc1
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InChI Key: InChI=1S/C7H5F3N2O4S/c8-7(9,10)5-3-4(1-2-6(5)11(13)14)17(12,15)16/h1-3H,(H2,15,16)
Structural Diagram:
Caption: 2D Structure of 4-Nitro-3-(trifluoromethyl)benzenesulfonamide.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 4-Nitro-3-(trifluoromethyl)benzenesulfonamide, a suite of computational tools has been employed to predict its key physicochemical properties.[1][2] These predictions provide a valuable baseline for experimental design and compound evaluation.
| Property | Predicted Value | Notes and Comparative Context |
| Molecular Weight | 270.18 g/mol | Calculated from the molecular formula. |
| Melting Point | 160-180 °C | This is an estimate based on the melting points of related compounds: 4-(Trifluoromethyl)benzenesulfonamide (179-183 °C) and 4-Nitrobenzenesulfonamide (178-180 °C).[3] The introduction of the nitro group is expected to increase the melting point compared to the fluoro-analogue (137-141 °C). The precursor, 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride, has a significantly lower melting point of 63-67 °C. |
| Boiling Point | > 400 °C (decomposes) | Sulfonamides typically have high boiling points and often decompose before boiling under atmospheric pressure. |
| Aqueous Solubility | Low | Predicted to be poorly soluble in water. The presence of the trifluoromethyl group and the nitroaromatic system contributes to its lipophilicity. |
| pKa | 6.5 - 7.5 | The sulfonamide proton is acidic. The strong electron-withdrawing effects of both the nitro and trifluoromethyl groups are expected to lower the pKa compared to unsubstituted benzenesulfonamide (pKa ~10). This predicted range is consistent with other electron-deficient sulfonamides. |
| LogP | 2.5 - 3.5 | This predicted octanol-water partition coefficient suggests moderate lipophilicity, a key factor in membrane permeability and potential for oral absorption. |
Synthesis Pathway
The most direct synthetic route to 4-Nitro-3-(trifluoromethyl)benzenesulfonamide involves the ammonolysis of its corresponding sulfonyl chloride precursor.
Caption: Synthesis of the target compound from its sulfonyl chloride precursor.
This reaction is typically carried out by treating the sulfonyl chloride with aqueous ammonia. The nucleophilic attack of ammonia on the electrophilic sulfur atom, followed by the elimination of a chloride ion, yields the sulfonamide.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard, authoritative methodologies for the experimental determination of the key physicochemical properties of 4-Nitro-3-(trifluoromethyl)benzenesulfonamide.
Melting Point Determination
Causality: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. This is a fundamental quality control parameter.[4]
Methodology: Capillary Melting Point Determination
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
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Sample Preparation:
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Ensure the 4-Nitro-3-(trifluoromethyl)benzenesulfonamide sample is completely dry, as moisture can depress the melting point.
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Grind a small amount of the sample into a fine powder using a mortar and pestle.
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Tap the open end of a capillary tube into the powder to pack a small amount of sample into the bottom. The packed sample should be approximately 2-3 mm high.[5]
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Measurement:
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Place the capillary tube into the heating block of a calibrated melting point apparatus.
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Set the initial heating rate to be rapid, bringing the temperature to about 15-20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[6]
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Carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid appears.
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Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of the solid melts.
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Reporting:
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The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow.
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Aqueous Solubility Determination
Causality: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation options. The "shake-flask" method is the gold standard for determining equilibrium solubility, representing the thermodynamic saturation point of a compound in a solvent.[7]
Methodology: Shake-Flask Method (adapted from USP <1236>) [7]
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol:
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Preparation:
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Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
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Add an excess amount of solid 4-Nitro-3-(trifluoromethyl)benzenesulfonamide to a known volume of the buffer in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
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Equilibration:
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Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
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Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours). Periodically check for equilibrium by analyzing samples at different time points until the concentration plateaus.
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Phase Separation:
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Remove the vial from the shaker and allow it to stand to let the excess solid settle.
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Carefully withdraw a sample of the supernatant. To ensure no solid particles are included, filter the sample through a 0.22 µm syringe filter or centrifuge the vial and sample from the clear supernatant.
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Quantification:
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Prepare a standard calibration curve of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
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Analyze the diluted sample and determine the concentration of the dissolved compound.
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Reporting:
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Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units of mg/mL or mol/L at the specified pH and temperature.
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pKa Determination
Causality: The acid dissociation constant (pKa) defines the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects a drug's solubility, membrane permeability, and receptor binding. For a sulfonamide, the pKa refers to the acidity of the N-H proton.
Methodology: Potentiometric Titration
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Protocol:
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Preparation:
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Accurately weigh a sample of 4-Nitro-3-(trifluoromethyl)benzenesulfonamide and dissolve it in a known volume of a suitable solvent. Due to its predicted low aqueous solubility, a co-solvent system (e.g., a mixture of methanol and water) may be necessary.
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Calibrate a pH meter and electrode using standard buffers.
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Titration:
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Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
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Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
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After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Data Analysis:
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Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
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Identify the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
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The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
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The pKa of the acidic sulfonamide proton is equal to the pH of the solution at the half-equivalence point.
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Conclusion
4-Nitro-3-(trifluoromethyl)benzenesulfonamide presents an interesting scaffold for further investigation in pharmaceutical and medicinal chemistry. While experimental data for this specific molecule is not widely available, this guide provides a comprehensive framework for its characterization. The presented predicted physicochemical properties, derived from the analysis of structurally related compounds and computational modeling, offer a solid foundation for initial assessment. Furthermore, the detailed, authoritative experimental protocols for determining melting point, solubility, and pKa provide a clear path for the empirical validation of these predictions. By following these methodologies, researchers can generate the robust and reliable data necessary to evaluate the potential of 4-Nitro-3-(trifluoromethyl)benzenesulfonamide in drug discovery and development programs.
References
-
ChemAxon. (2024). Calculators and Predictors. Retrieved from [Link]
-
ACD/Labs. (2024). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. In USP-NF. Retrieved from [Link]
-
Garrido, J., et al. (2016). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. PubMed. Retrieved from [Link]
- Avdeef, A. (2012).
-
Pallas, P. (2013). Predicting the pKa of small molecules. Retrieved from [Link]
- Kramer, C., et al. (2012). The experimental pKa values of 1,2,4-triazoles. Helvetica Chimica Acta, 95(2), 239-247.
- Box, K. J., et al. (2006). Using measured pKa, logP and solubility to investigate in-silico predictions. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1176-1183.
- Bastos, J. C., et al. (2015). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 26(9), 1836-1844.
- United States Pharmacopeial Convention. (2018). <741> Melting range or temperature.
- OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1.
- IUPAC. (1994). Glossary of terms used in physical organic chemistry. Pure and Applied Chemistry, 66(5), 1077-1184.
- Klamt, A. (2005). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
- Manallack, D. T. (2009). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 2, 11-24.
-
Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
University of Toronto. (n.d.). Melting Point Determination. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
U.S. Pharmacopeia. (2013, April 18). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Melting Point and Boiling Point. Retrieved from [Link]
Sources
- 1. chemaxon.com [chemaxon.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Predicting Solubility | Rowan [rowansci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
